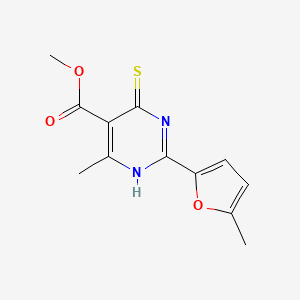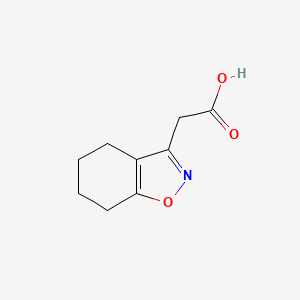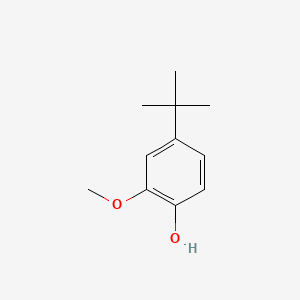
(2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone, also known as 4-Methylpyridin-2-yl)methanone, is an organic compound with the molecular formula C8H11NO. It is a colourless solid that is used in a variety of scientific research applications. It is a versatile compound that is used in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
(2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of new polymers, such as polyurethanes, polyesters, and polyamides. It is also used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrroles.
Mécanisme D'action
The mechanism of action of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone is not yet fully understood. However, it is believed to interact with various enzymes in the body, such as cytochrome P450 and aldehyde oxidase, to produce reactive metabolites. These metabolites are thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone have been studied in several animal models. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have antioxidant and anti-cancer properties, and it is believed to have potential as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a versatile compound, as it can be used in the synthesis of a variety of other compounds. However, there are also some limitations to its use in lab experiments. It is a relatively unstable compound and is sensitive to light and air. It is also a toxic compound, and it should be handled with care.
Orientations Futures
There are several potential future directions for the use of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone. It could be further studied for its potential anti-diabetic properties, as well as its anti-inflammatory and anti-cancer properties. It could also be studied for its potential use in the synthesis of new polymers and heterocyclic compounds. Additionally, it could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, it could be studied for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanonedin-2-yl)methanone can be achieved through several different methods. The most common method is the condensation of pyridine-4-carboxaldehyde and 2-methylpiperidine in the presence of an acid catalyst, such as sulfuric acid. This method yields the desired compound in a yield of up to 78%. Another method involves the reaction of 4-methylpyridine and ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide. This method yields the desired compound in a yield of up to 75%.
Propriétés
IUPAC Name |
(2-methylpiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-4-2-3-9-14(10)12(15)11-5-7-13-8-6-11/h5-8,10H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNCJYRCWMEUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398862 |
Source


|
| Record name | (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574008-50-7 |
Source


|
| Record name | (2-Methylpiperidin-1-yl)(pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)



![10-(2-methoxyethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6613091.png)


![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)acetate](/img/structure/B6613121.png)
![(2-Bromo-5-fluorophenyl)[4-(3-pyridinylsulfonyl)-1-piperazinyl]methanone](/img/structure/B6613123.png)

![2-{[(4-chlorophenyl)carbamoyl]amino}-3-methylpentanoic acid](/img/structure/B6613127.png)
![rac-2-[(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid, cis](/img/structure/B6613133.png)

